Cas no 267007-83-0 (S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate))
![S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) structure](https://es.kuujia.com/scimg/cas/267007-83-0x500.png)
267007-83-0 structure
Nombre del producto:S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)
Número CAS:267007-83-0
MF:C26H18O2S2
Megavatios:426.55
MDL:MFCD16621452
CID:1430824
PubChem ID:329763571
S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) Propiedades químicas y físicas
Nombre e identificación
-
- Ethanethioic acid,S,S'-[1,4-phenylenebis(2,1-ethynediyl-4,1-phenylene)] ester
- S-[4-[2-[4-[2-(4-acetylsulfanylphenyl)ethynyl]phenyl]ethynyl]phenyl] ethanethioate
- S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)
- Thioacetic acid S-[4-[4-(4-acetylsulfanylphenylethynyl)-phenylethynyl]-phenyl] ester
- S,Sμ-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)
- S,S'-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) 97% (HPLC)
- Ethanethioic acid, S1,S1'-[1,4-phenylenebis(2,1-ethynediyl-4,1-phenylene)] ester
- S,S'-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate), 97% (HPLC)
- 1,4-Bis[4-(acetylthio)phenylethynyl]benzene
- S,S inverted exclamation marka-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)
- AGN-PC-0NHZ9F
- Thioacetic acid s-[4-[4-(4-acetylsulfanylphenylethynyl)-phenylethynyl]-phenyl]ester
- SCHEMBL13446219
- 1,4-bis(((4-acetylthio)phenyl)ethynyl)benzene
- DTXSID10478958
- S,S'-[1,4-PHENYLENEBIS(2,1-ETHYNEDIYL-4,1-PHENYLENE)]BIS(THIOACETATE)
- 267007-83-0
-
- MDL: MFCD16621452
- Renchi: 1S/C26H18O2S2/c1-19(27)29-25-15-11-23(12-16-25)9-7-21-3-5-22(6-4-21)8-10-24-13-17-26(18-14-24)30-20(2)28/h3-6,11-18H,1-2H3
- Clave inchi: HTBKJDXAIPKGEY-UHFFFAOYSA-N
- Sonrisas: C(SC1=CC=C(C#CC2=CC=C(C#CC3=CC=C(SC(C)=O)C=C3)C=C2)C=C1)(=O)C
Atributos calculados
- Calidad precisa: 426.07482216g/mol
- Masa isotópica única: 426.07482216g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 30
- Cuenta de enlace giratorio: 8
- Complejidad: 658
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 6.5
- Superficie del Polo topológico: 84.7Ų
Propiedades experimentales
- Punto de fusión: 179-189 °C
S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) Información de Seguridad
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Condiciones de almacenamiento:2-8°C
S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 718351-100MG |
S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) |
267007-83-0 | 100mg |
¥2281.5 | 2023-11-26 | ||
AN HUI ZE SHENG Technology Co., Ltd. | 718351-100mg |
S,S'-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) 97% (HPLC) |
267007-83-0 | 97%(HPLC) | 100mg |
¥2172.88 | 2023-09-15 | |
Cooke Chemical | S493879-100mg |
S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) |
267007-83-0 | 97%(HPLC) | 100mg |
RMB 1540.56 | 2025-02-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S471730-100mg |
S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) |
267007-83-0 | 97% (HPLC) | 100mg |
¥2056.90 | 2023-09-01 |
S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) Literatura relevante
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
4. Back matter
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
267007-83-0 (S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate)) Productos relacionados
- 2361723-74-0(tert-butyl 4-2-(N-methylprop-2-enamido)acetamido-2,3-dihydro-1H-indole-1-carboxylate)
- 1040642-87-2(1-(4-methylpiperidin-1-yl)-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propan-1-one)
- 19485-83-7(Cholesteryl 11(E)-Vaccenate)
- 1798544-46-3(N-[2-(2-Chlorophenyl)-2-methoxyethyl]-N′-tricyclo[3.3.1.13,7]dec-1-ylurea)
- 397309-57-8(Ethyl 1,4-dihydro-4-oxopyrido2,3-cpyridazine-3-carboxylate)
- 1805860-80-3(1-Bromo-3-(3-(chloromethyl)-2-nitrophenyl)propan-2-one)
- 2172595-92-3(4-(5-methylfuran-2-yl)methyloxolan-3-ol)
- 897619-17-9(N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-2-methylbenzamide)
- 1367210-74-9(4-(4-chloro-2-hydroxyphenyl)pyrrolidin-2-one)
- 692737-12-5(6-{[5-(Allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone)
Proveedores recomendados
Synrise Material Co. Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Nanjing Jubai Biopharm
Miembros de la medalla de oro
Proveedor de China
Lote

Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
